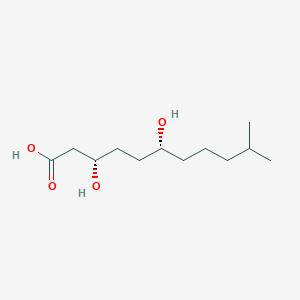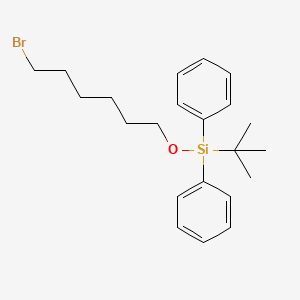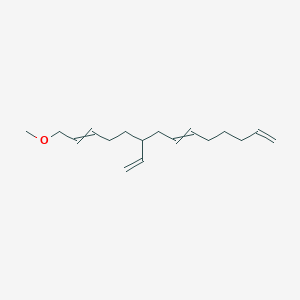
3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless, aprotic solvent with a high boiling point and low volatility . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane can be synthesized through the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of ethylene oxide with methanol. The process is carried out in large reactors with efficient mixing and temperature control to optimize the reaction rate and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted ethers .
Wissenschaftliche Forschungsanwendungen
3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane involves its ability to act as a Lewis base, forming complexes with various metal ions. This property allows it to selectively absorb acid gases and facilitate various chemical reactions. The molecular targets and pathways involved include the interaction with metal ions and the stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylene glycol dimethyl ether (diglyme): Similar in structure but with two ethylene glycol units.
Triethylene glycol dimethyl ether (triglyme): Contains three ethylene glycol units.
Polyethylene glycol dimethyl ether (PEGDME): A polymeric form with multiple ethylene glycol units.
Uniqueness
3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane is unique due to its optimal balance of molecular weight, boiling point, and solubility properties. This makes it particularly suitable for applications requiring a stable, high-boiling solvent with low volatility .
Eigenschaften
CAS-Nummer |
144118-89-8 |
|---|---|
Molekularformel |
C12H26O7 |
Molekulargewicht |
282.33 g/mol |
IUPAC-Name |
2-[2-[2-(2,2-dimethoxyethoxy)ethoxy]ethoxy]-1,1-dimethoxyethane |
InChI |
InChI=1S/C12H26O7/c1-13-11(14-2)9-18-7-5-17-6-8-19-10-12(15-3)16-4/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
HSBNFUAHEOFFPN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(COCCOCCOCC(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)
![Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate](/img/structure/B12566122.png)
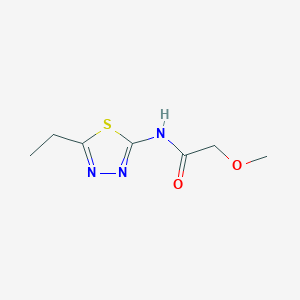



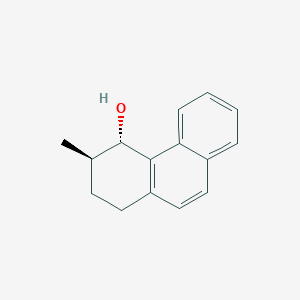

![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)


